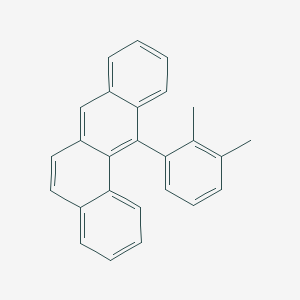
12-(2,3-Dimethylphenyl)tetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(2,3-Dimethylphenyl)tetraphene is a derivative of tetraphene, a polycyclic aromatic hydrocarbon. This compound features a tetraphene core substituted with a 2,3-dimethylphenyl group. Tetraphenes are known for their unique structural properties, including a rigid central eight-membered ring formed by ortho-annulation of benzene rings . The substitution with a 2,3-dimethylphenyl group further modifies its chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2,3-Dimethylphenyl)tetraphene typically involves the cross-coupling of 2,3-dimethylphenyl derivatives with tetraphene precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate in solvents like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 12-(2,3-Dimethylphenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
12-(2,3-Dimethylphenyl)tetraphene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biological assays.
Medicine: Explored for its potential use in drug development and as a probe in diagnostic imaging.
Mecanismo De Acción
The mechanism of action of 12-(2,3-Dimethylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in electronic applications. In biological systems, it may interact with proteins and nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
12-(3,4-Dimethylphenyl)tetraphene: Another dimethyl-substituted tetraphene with different substitution positions, leading to variations in chemical properties.
Tetraphenylethene: Known for its aggregation-induced emission properties, making it useful in luminescent applications.
Uniqueness: 12-(2,3-Dimethylphenyl)tetraphene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Propiedades
Número CAS |
2498-69-3 |
|---|---|
Fórmula molecular |
C26H20 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
12-(2,3-dimethylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C26H20/c1-17-8-7-13-22(18(17)2)26-24-12-6-4-10-20(24)16-21-15-14-19-9-3-5-11-23(19)25(21)26/h3-16H,1-2H3 |
Clave InChI |
KNSUPDMHLAXCCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


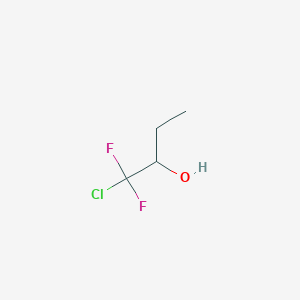
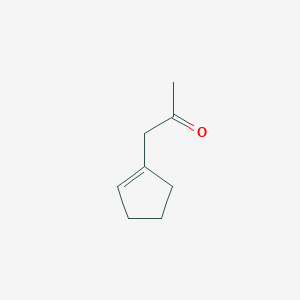
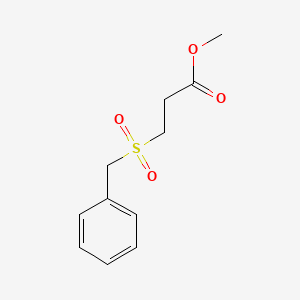
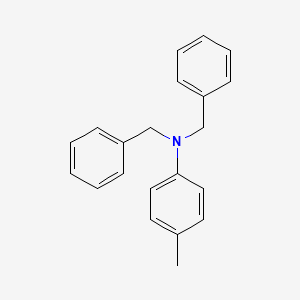

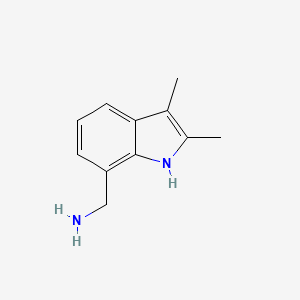
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
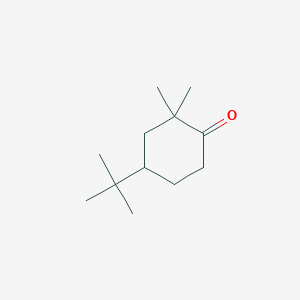
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)

![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
